molecular formula C12H15Cl2NO2 B1367230 1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride CAS No. 52210-49-8

1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride

Cat. No.: B1367230
CAS No.: 52210-49-8
M. Wt: 276.16 g/mol
InChI Key: WXLYUFVXBYMPNV-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride is a chemical compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a chloromethyl group and two methoxy groups attached to the isoquinoline core. It is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride typically involves several steps:

  • Synthetic Routes and Reaction Conditions

    • The starting material is usually 6,7-dimethoxy-1-tetralone, which undergoes a Pictet-Spengler reaction with formaldehyde and hydrochloric acid to form the isoquinoline core.
    • The chloromethyl group is introduced via a chloromethylation reaction, where the isoquinoline derivative is treated with chloromethyl methyl ether and a Lewis acid catalyst such as zinc chloride.
  • Industrial Production Methods

    • Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride undergoes various chemical reactions, including:

  • Types of Reactions

      Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

      Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.

      Reduction Reactions: Reduction of the isoquinoline core can lead to the formation of tetrahydroisoquinoline derivatives.

  • Common Reagents and Conditions

      Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

      Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

      Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Major Products

    • Substitution reactions yield various substituted isoquinoline derivatives.
    • Oxidation reactions produce quinoline derivatives.
    • Reduction reactions result in tetrahydroisoquinoline derivatives.

Scientific Research Applications

1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride has several applications in scientific research:

  • Chemistry

    • Used as an intermediate in the synthesis of complex organic molecules.
    • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
  • Biology

    • Investigated for its potential biological activities, including antimicrobial and anticancer properties.
    • Used in the synthesis of bioactive compounds and pharmaceuticals.
  • Medicine

    • Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
    • Studied for its interactions with various biological targets.
  • Industry

    • Utilized in the production of fine chemicals and specialty chemicals.
    • Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride involves its interaction with molecular targets and pathways:

  • Molecular Targets

    • The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
    • It may act as an inhibitor or activator of specific biochemical pathways.
  • Pathways Involved

    • The exact pathways depend on the specific biological context and the nature of the interactions.
    • Studies have shown that it can affect signaling pathways related to cell growth, apoptosis, and neurotransmission.

Comparison with Similar Compounds

1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride can be compared with other similar compounds:

  • Similar Compounds

      6,7-Dimethoxy-1-tetralone: A precursor in the synthesis of the target compound.

      1-(Bromomethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline: A brominated analog with similar reactivity.

      6,7-Dimethoxy-3,4-dihydroisoquinoline: A related compound lacking the chloromethyl group.

  • Uniqueness

    • The presence of the chloromethyl group in this compound imparts unique reactivity, making it a valuable intermediate in organic synthesis.
    • Its specific substitution pattern and functional groups contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2.ClH/c1-15-11-5-8-3-4-14-10(7-13)9(8)6-12(11)16-2;/h5-6H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLYUFVXBYMPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CCl)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80508812
Record name 1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52210-49-8
Record name NSC64283
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64283
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride
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1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride
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1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride
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1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride
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1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride

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